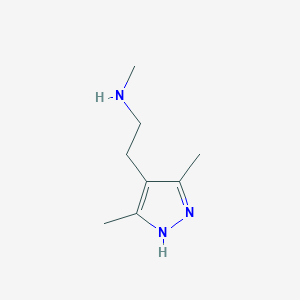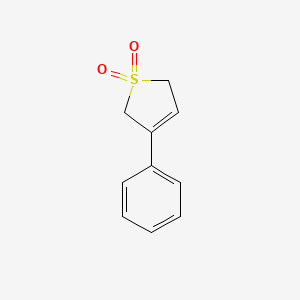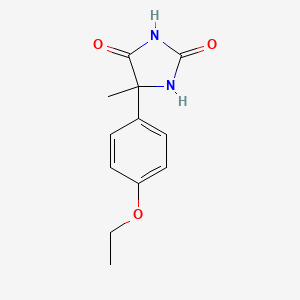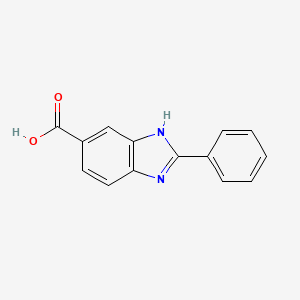
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known to have various biological activities and are used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine” would consist of a pyrazole ring attached to an ethanamine group at the 2-position of the ring. The pyrazole ring would have methyl groups at the 3 and 5 positions .Chemical Reactions Analysis
The chemical reactions of “2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine” would likely be similar to those of other pyrazole derivatives. Pyrazoles can undergo a variety of reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine” would depend on its specific structure. For example, the presence of the ethanamine group could make the compound more polar and increase its solubility in water .科学的研究の応用
Synthesis and Chemical Properties
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine is a compound that belongs to the pyrazole class. Pyrazoles are known for their significant role in medicinal chemistry due to their presence in many biologically active compounds. These heterocycles are extensively used as synthons in organic synthesis and possess a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions, including microwave irradiation. These methodologies allow the annelation of different heterocyclic nuclei with pyrazoles, thereby extending the categories of heterocyclic systems and providing valuable information for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Biological and Therapeutic Applications
The pyrazole moiety, as part of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, is instrumental in developing new therapeutic agents. Pyrazolines, a closely related class, have been synthesized and explored for their anticancer potential among other biological effects. The research into pyrazoline derivatives has uncovered their significance in pharmaceutical chemistry, with multifunctional applications, particularly in anticancer activity. The diverse methods employed in synthesizing these derivatives showcase their potential as dynamic compounds in medicinal chemistry. This has led to a surge in interest among researchers to explore more about the pyrazoline moiety for its application against cancer (Ray et al., 2022).
Synthetic and Medicinal Perspectives
Methyl-substituted pyrazoles, similar to the structural framework of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, have been identified as potent medicinal scaffolds. They exhibit a wide spectrum of biological activities, underscoring their importance in medicinal chemistry. The synthesis of methyl-substituted pyrazoles and their medical significance have been extensively reviewed, highlighting their utility in generating new leads with high efficacy and reduced microbial resistance. This emphasizes the potential of such compounds in the development of novel therapeutic agents (Sharma et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-8(4-5-9-3)7(2)11-10-6/h9H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGUQISYVTMGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349408 |
Source


|
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |
CAS RN |
401632-42-6 |
Source


|
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)


